molecular formula C14H12O2 B7809003 2-(3-Methylphenoxy)benzaldehyde

2-(3-Methylphenoxy)benzaldehyde

Cat. No.: B7809003
M. Wt: 212.24 g/mol
InChI Key: PPKVRLUXKBGYGK-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a 3-methylphenoxy group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Ullmann Condensation: This method involves the reaction of 3-methylphenol with benzaldehyde in the presence of a copper catalyst under high temperature and pressure.

  • Friedel-Crafts Acylation: This involves the acylation of 3-methylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Nucleophilic Substitution: Reacting 3-methylphenol with benzyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Ullmann condensation due to its efficiency and scalability. The reaction is carried out in specialized reactors with precise temperature and pressure control to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-(3-methylphenoxy)benzoic acid using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

  • Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.

  • Reduction: Sodium borohydride, methanol, room temperature.

  • Substitution: Nitric acid, sulfuric acid (for nitration), bromine (for halogenation), FeBr₃ catalyst.

Major Products Formed:

  • Oxidation: 2-(3-Methylphenoxy)benzoic acid.

  • Reduction: 2-(3-Methylphenoxy)benzyl alcohol.

  • Substitution: Nitro- or halogen-substituted derivatives of this compound.

Scientific Research Applications

2-(3-Methylphenoxy)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

2-(3-Methylphenoxy)benzaldehyde is structurally similar to other phenoxy-substituted benzaldehydes, such as 2-(4-methylphenoxy)benzaldehyde and 2-(2-methylphenoxy)benzaldehyde. its unique substitution pattern at the 3-position of the phenoxy group imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.

Comparison with Similar Compounds

  • 2-(4-Methylphenoxy)benzaldehyde

  • 2-(2-Methylphenoxy)benzaldehyde

  • 2-(3-Methoxyphenoxy)benzaldehyde

  • 2-(3-Chlorophenoxy)benzaldehyde

Properties

IUPAC Name

2-(3-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKVRLUXKBGYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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